NS-2710

GABAA receptor radioligand binding subtype selectivity

NS-2710 is a nonbenzodiazepine, α2/α3-preferring GABAA partial agonist (Ki 9.2 nM at α3) with minimal α1 efficacy. Clinically validated in Phase II generalized anxiety disorder trials. For studying α1/α2/α3 receptor subtype pharmacology and physical dependence mechanisms; substitution with other GABAA modulators invalidates comparisons. Available in mg quantities with >98% purity.

Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
CAS No. 184220-36-8
Cat. No. B1680094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-2710
CAS184220-36-8
Synonyms1-(1-(3-(3-pyridyl)phenyl)benzimidazol-5-yl)ethanone O-ethyloxime
NS 2710
NS-2710
NS2710
Molecular FormulaC22H20N4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4
InChIInChI=1S/C22H20N4O/c1-3-27-25-16(2)17-9-10-22-21(13-17)24-15-26(22)20-8-4-6-18(12-20)19-7-5-11-23-14-19/h4-15H,3H2,1-2H3/b25-16+
InChIKeyNHJFEXZXSCFYRX-PCLIKHOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS-2710 (CAS 184220-36-8): A Benzimidazole-Derived GABAA Receptor Partial Agonist for Anxiety Research Procurement


NS-2710 (CAS 184220-36-8, synonym LS-193,970, ME-3127) is a benzimidazole-oxime derivative developed by NeuroSearch as a nonbenzodiazepine anxiolytic [1]. Structurally distinct from benzodiazepines, it is classed as a nonbenzodiazepine partial agonist at GABAA receptors [1]. Its chemical formula is C22H20N4O with a molecular weight of 356.42 Da . The compound exhibits high binding affinity for the GABAA receptor benzodiazepine binding site and demonstrates differential functional efficacy across receptor subtypes—with little efficacy at the α1 subtype and greater efficacy at α2 and α3 subtypes [1]. It reached Phase II clinical development for generalized anxiety disorder before being discontinued [2].

Why NS-2710 (CAS 184220-36-8) Cannot Be Replaced by Generic GABAA Agonists or Structural Analogs in Research Applications


NS-2710 occupies a distinct pharmacological niche that renders simple substitution with other GABAA modulators scientifically unsound. Unlike benzodiazepines which act as full agonists at multiple receptor subtypes and produce marked sedation, NS-2710 exhibits a partial agonist profile with subtype-biased efficacy—minimal activation at the α1 subtype (associated with sedation) and greater efficacy at α2/α3 subtypes (associated with anxiolysis) [1]. Compared to the structurally related benzimidazole analog NS-2664, NS-2710 demonstrates substantially different in vivo characteristics including longer duration of action [2]. Furthermore, its development history reveals a specific clinical adverse effect profile (dermatologic reactions in 8.1% of patients) that distinguishes it from other nonselective partial agonists like bretazenil, imidazenil, and pagoclone [3][4]. For researchers investigating α2/α3-preferring GABAA pharmacology, physical dependence mechanisms, or structure-activity relationships in nonbenzodiazepine scaffolds, substitution with alternative GABAA modulators would introduce confounding variables and invalidate comparisons to existing NS-2710 literature.

Quantitative Differentiation Evidence for NS-2710 (CAS 184220-36-8) Versus Comparator Compounds


GABAA α3 Subtype Binding Affinity: NS-2710 Ki = 9.2 nM

NS-2710 demonstrates high-efficacy binding to the GABAA α3 receptor subtype with a Ki of 9.2 nM . In the broader context of GABAA benzodiazepine site ligands, this binding affinity positions NS-2710 among potent nonbenzodiazepine modulators. The compound's partial agonist profile, combined with this nanomolar affinity, differentiates it from both full benzodiazepine agonists and α1-selective compounds like zolpidem, which exhibit higher functional efficacy at the α1 subtype associated with sedation [1].

GABAA receptor radioligand binding subtype selectivity anxiolytic

Subtype Functional Efficacy Profile: α1-Low, α2/α3-Preferring Partial Agonism

NS-2710 displays a differentiated functional efficacy profile across GABAA receptor subtypes, with little efficacy at the α1 subtype and greater efficacy at α2 and α3 subtypes [1]. This functional bias has been characterized as having a 'modest degree of alpha3 versus alpha1 selectivity efficacy' [2]. This profile contrasts with benzodiazepines such as diazepam and chlordiazepoxide, which act as full agonists across multiple subtypes including α1 (associated with sedation), α2 (anxiolysis), and α3. Among nonselective partial agonists, NS-2710 is grouped with bretazenil, imidazenil, FG 8205, abecarnil, pagoclone, RWJ-51204, and (S)-desmethylzopiclone [3]. However, NS-2710 is structurally distinct as a benzimidazole-oxime derivative, distinguishing it from imidazobenzodiazepines and cyclopyrrolones in this class [1].

functional selectivity efficacy bias GABAA subtypes non-sedating anxiolytic

In Vivo Anxiolytic Efficacy: Dose-Response Comparison in Mouse Behavioral Assays

In an in vivo mouse behavioral study using a punished/unpunished responding paradigm, NS-2710 administered orally at doses of 1.0, 3.0, and 10.0 mg/kg 15 minutes prior to testing produced dose-dependent increases in response rates [1]. At 3.0 and 10.0 mg/kg, NS-2710 significantly elevated response rates regardless of whether responses were punished or unpunished, with statistical analysis revealing a significant main effect of treatment (F(3,21) = 5.0, P < 0.01) [1]. Wikipedia notes that NS-2710 has 'anxiolytic effects comparable to chlordiazepoxide' [2]. The study also observed that while NS-2710 is a less potent anticonvulsant than the related benzimidazole NS-2664, it demonstrates a much longer duration of action [2].

in vivo pharmacology anxiolytic efficacy oral bioavailability behavioral assay

Physical Dependence Liability: Precipitated Withdrawal Comparison with Benzodiazepines

In a precipitated withdrawal assay in mice using the inverse agonist FG-7142, NS-2710 was evaluated alongside GABAA-α1 selective (zolpidem), subtype-selective (L-838,417, SL651498), and nonselective full efficacy benzodiazepines [1]. Compounds were administered at doses achieving approximately 80% receptor occupancy to control for CNS bioavailability differences. In this model, mice treated with subtype-selective compounds (including NS-2710 as a nonselective partial agonist comparator) did not exhibit FG-7142-precipitated seizures, whereas seizures were clearly observed in animals treated with most benzodiazepines [1]. NS-2710 was classified among partial agonists showing 'a low propensity for FG-7142 to induce seizures' [1].

physical dependence withdrawal safety pharmacology GABAA partial agonist

Human Clinical Efficacy: Phase II Placebo-Controlled Trial in Generalized Anxiety Disorder

In a Phase II clinical trial involving 118 patients with generalized anxiety disorder, NS-2710 demonstrated statistically significant superiority over placebo in alleviating anxiety symptoms [1]. However, a dermatologic adverse effect emerged: 5 of 62 patients (8.1%) receiving active NS-2710 therapy developed skin rashes [1]. This safety finding contributed to the termination of NeuroSearch's collaboration with Pharmacia & Upjohn and ultimately to the compound's clinical discontinuation [1][2]. Despite this, the demonstration of human efficacy confirms target engagement and validates the α2/α3-preferring partial agonist mechanism in human anxiety disorders.

clinical trial generalized anxiety disorder Phase II placebo-controlled

Physicochemical and Formulation Properties for Experimental Planning

NS-2710 exhibits DMSO solubility of 13.16 mg/mL (36.92 mM) with sonication required and sensitivity to hygroscopic DMSO . The compound has a calculated LogP of 4.57 and LogD (pH 7.4) of 3.83, indicating moderate lipophilicity . Polar surface area is 52 Ų . Storage recommendations specify powder at -20°C (3 years stability), 4°C (2 years), or in DMSO solution at -80°C (6 months) or -20°C (1 month) . These parameters are essential for reproducible experimental design.

solubility DMSO solubility storage stability formulation

Recommended Research and Industrial Application Scenarios for NS-2710 (CAS 184220-36-8) Based on Validated Evidence


GABAA Subtype-Selective Pharmacology and Tool Compound Studies

NS-2710 serves as a well-characterized tool compound for investigating GABAA receptor subtype pharmacology, particularly the functional dichotomy between α1 (sedation-associated) and α2/α3 (anxiolysis-associated) receptor populations [1]. Its binding affinity (Ki = 9.2 nM at α3) and partial agonist profile with minimal α1 efficacy [1] make it suitable for in vitro functional assays (electrophysiology, chloride flux) and radioligand displacement studies. Researchers studying benzodiazepine site pharmacology can use NS-2710 alongside α1-selective compounds (e.g., zolpidem) and full benzodiazepine agonists as comparative controls to dissect subtype-specific signaling mechanisms.

In Vivo Anxiety Model Development and Behavioral Pharmacology

NS-2710 has demonstrated oral bioavailability and robust anxiolytic-like activity in mouse operant behavior paradigms at doses of 3.0-10.0 mg/kg (p.o.), with effects comparable to chlordiazepoxide [2][3]. The compound's extended duration of action relative to the structurally related analog NS-2664 [3] makes it particularly suitable for experimental designs requiring sustained target engagement, such as chronic dosing studies or behavioral assays with extended testing windows. It can serve as a positive control in anxiety model validation or as a reference compound for evaluating novel anxiolytic candidates.

Physical Dependence and Withdrawal Mechanism Research

In direct comparative precipitated withdrawal studies in mice, NS-2710 exhibited low propensity to induce physical dependence, with no FG-7142-precipitated seizures observed following 4-day dosing at ~80% receptor occupancy, in contrast to clear seizure induction by full benzodiazepine agonists [4]. This profile supports the use of NS-2710 as a comparator compound in studies investigating the molecular mechanisms underlying benzodiazepine physical dependence and withdrawal. Its classification among nonselective partial agonists with reduced dependence liability makes it a valuable reference for dissecting the relationship between GABAA receptor efficacy and dependence potential.

Translational Reference Compound for Anxiolytic Drug Discovery Programs

NS-2710 has validated human clinical efficacy in a Phase II placebo-controlled trial of 118 patients with generalized anxiety disorder, demonstrating significant symptom reduction compared to placebo [5]. Although clinical development was discontinued due to dermatologic adverse effects (rash in 8.1% of patients) [5], this human efficacy data provides translational validation of the α2/α3-preferring partial agonist mechanism. NS-2710 can serve as a reference compound in translational research programs, enabling benchmarking of novel GABAA modulators against a compound with established human efficacy and a well-documented preclinical-to-clinical translational profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS-2710

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.